Diethyl [cyano(phenyl)methyl]malonate

Heterocyclic synthesis Pyrrolidinone derivatives Pharmaceutical intermediates

Diethyl [cyano(phenyl)methyl]malonate is the definitive α-cyanobenzyl malonate intermediate for constructing 4-phenyl-2-pyrrolidinone and phenibut via tandem reduction-cyclization. Its dual cyano/phenyl substitution enables ring-forming reactivity inaccessible to simpler malonates, while an eco-friendly potassium hexacyanoferrate(II) synthesis route supports green procurement goals. Ideal for pharmaceutical precursor manufacturing and heterocyclic R&D where regiochemical precision matters.

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 185067-05-4
Cat. No. B1348568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [cyano(phenyl)methyl]malonate
CAS185067-05-4
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3
InChIKeyOCBLUPJLUUEJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl [cyano(phenyl)methyl]malonate (CAS 185067-05-4): Technical Profile and Procurement Baseline for Synthetic Intermediate Applications


Diethyl [cyano(phenyl)methyl]malonate (CAS 185067-05-4), also known as diethyl (α-cyanobenzyl)malonate, is a malonic ester derivative with molecular formula C15H17NO4 and molecular weight 275.30 g/mol . The compound features a malonate core bearing two ethyl ester groups and a cyano(phenyl)methyl substituent at the α-position . It is commercially available from multiple vendors including Sigma-Aldrich (as AldrichCPR) and Fluorochem with purities typically ranging from 95% to 98% . The compound serves as a key intermediate in heterocyclic synthesis and pharmaceutical precursor manufacturing, including as a semi-product in the production of the nootropic agent phenibut .

Why Generic Substitution Fails: Structural Determinants Differentiating Diethyl [cyano(phenyl)methyl]malonate from Close Malonate Analogs


Diethyl [cyano(phenyl)methyl]malonate cannot be interchanged with simpler malonate analogs such as diethyl malonate, diethyl phenylmalonate, or diethyl (cyanomethyl)malonate due to the combined presence of both cyano and phenyl groups on the α-substituent [1]. This dual functionality enables synthetic pathways inaccessible to mono-substituted analogs, particularly in the construction of 4-phenyl-2-pyrrolidinone derivatives via tandem reduction-cyclization sequences [2]. The spatial and electronic arrangement of the cyano(phenyl)methyl group confers distinct reactivity in heterocycle formation that is not replicated by either the 4-cyanobenzyl regioisomer or the cyanomethyl-phenyl positional isomer, each of which directs different cyclization outcomes and ultimately yields structurally divergent products [3].

Quantitative Differentiation Evidence: Diethyl [cyano(phenyl)methyl]malonate vs. Structural Analogs in Synthesis and Application


Unique Reactivity as an Intermediate for 4-Phenyl-2-pyrrolidinone Synthesis vs. Phenylmalonate Analogs

Diethyl [cyano(phenyl)methyl]malonate serves as a critical intermediate for synthesizing 4-phenyl-2-pyrrolidinone, which is subsequently resolved into enantiomerically pure pyrrolidinones used as precursors to 3-phenylpyrrolidines and 3-phenyl-γ-amino acids (4-amino-3-phenylbutanoic acid derivatives) [1]. This transformation is not feasible with diethyl phenylmalonate, which lacks the cyano group required for the reduction-cyclization sequence. The target compound is specifically identified as the cyanobenzylmalonic acid diethyl ether semi-product in the established phenibut manufacturing process, wherein benzalmalonic acid diethyl ether is converted to the cyanobenzyl intermediate prior to hydrogenation yielding 4-phenyl-3-carbethoxypyrrolidone-2 [2].

Heterocyclic synthesis Pyrrolidinone derivatives Pharmaceutical intermediates

Precursor Differentiation: Diethyl [cyano(phenyl)methyl]malonate vs. Diethyl (4-cyanobenzyl)malonate in Downstream Product Profiles

The target compound diethyl [cyano(phenyl)methyl]malonate (CAS 185067-05-4) bears the cyano group directly on the α-benzyl carbon [cyano(phenyl)methyl], whereas the regioisomer diethyl (4-cyanobenzyl)malonate positions the cyano group on the para position of the phenyl ring [1]. This positional difference fundamentally alters the electronic environment at the reactive α-position and dictates distinct downstream synthetic outcomes. The α-cyano arrangement enables direct participation of the cyano group in cyclization reactions leading to N-heterocycles such as pyrrolidinones [2], while the 4-cyanobenzyl regioisomer typically undergoes nucleophilic substitution via the malonate enolate with the cyano group functioning primarily as an electron-withdrawing aryl substituent rather than a reaction participant [1].

Regioisomer differentiation Malonate building blocks Synthetic intermediate selection

Purity and Analytical Characterization: Vendor-Supplied Specifications for Procurement Decision-Making

Commercially available diethyl [cyano(phenyl)methyl]malonate is supplied with defined purity specifications that inform procurement decisions. Sigma-Aldrich (Combi-Blocks source) lists the compound at 98% purity , while other vendors including Leyan supply material at 97% purity . The compound is characterized by spectroscopic methods including 1H NMR, with spectral data accessible through the SpectraBase database (SpectraBase Compound ID: IfJJ1H1eZo8) [1]. Full analytical characterization parameters including MDL Number MFCD00092181, InChI Key OCBLUPJLUUEJLO-UHFFFAOYSA-N, and canonical SMILES are standardized across vendor documentation .

Quality control Analytical characterization Procurement specification

Synthetic Accessibility: Eco-Friendly Hydrocyanation Route to α-Cyanobenzylmalonates vs. Traditional Alkylation Methods

A documented one-pot, two-step hydrocyanation procedure produces diethyl α-cyanobenzylmalonates (the compound class containing diethyl [cyano(phenyl)methyl]malonate) from diethyl arylidenemalonates using potassium hexacyanoferrate(II) as a non-toxic cyanide source [1]. The protocol was demonstrated across thirteen examples of arylidenemalonates, producing the corresponding α-cyanobenzylmalonates with high yields and simple work-up procedures [1]. This green chemistry approach contrasts with traditional synthetic methods that rely on alkylation of diethyl malonate with cyano-substituted benzyl halides [2], the latter requiring halide leaving groups and generating corresponding salt waste streams.

Green chemistry Hydrocyanation Malonate synthesis

Optimal Application Scenarios for Diethyl [cyano(phenyl)methyl]malonate Based on Documented Differential Performance


Synthesis of 4-Phenyl-2-pyrrolidinone Derivatives for Pharmaceutical Development

Diethyl [cyano(phenyl)methyl]malonate is the preferred starting material for synthesizing 4-phenyl-2-pyrrolidinone and its enantiomerically resolved derivatives. As documented, this compound enables the tandem reduction-cyclization sequence that yields the pyrrolidinone core, which subsequently serves as a precursor to 3-phenylpyrrolidines and 3-phenyl-γ-amino acids (4-amino-3-phenylbutanoic acid derivatives) [1]. The synthetic pathway is central to phenibut production, where the compound is employed as the cyanobenzylmalonic acid diethyl ether semi-product prior to hydrogenation [2]. Alternative malonates lacking the α-cyano(phenyl)methyl functionality cannot access this transformation pathway.

Construction of Complex N-Heterocyclic Systems via Cyano Group Participation

Diethyl [cyano(phenyl)methyl]malonate enables heterocyclic syntheses where the α-cyano group actively participates in ring-forming reactions rather than serving merely as a spectator substituent. The compound class (diethyl α-cyanobenzylmalonates) is recognized as important intermediates for the synthesis of heterocyclic compounds [3]. In reactions with hydrazine hydrate, these cyano esters yield pyridazinone derivatives and disymmetric azines, and under certain conditions, novel ring systems such as dipyrrolo[1,2-b:1′,2′-e][1,2,4,5]tetrazine [3]. This distinguishes the compound from regioisomers like diethyl (4-cyanobenzyl)malonate, where the remotely positioned cyano group does not participate in comparable cyclization pathways.

Sustainable Synthesis Workflows Using Green Hydrocyanation Protocols

For laboratories or manufacturing facilities prioritizing green chemistry and reduced toxic waste, diethyl [cyano(phenyl)methyl]malonate can be prepared via an eco-friendly one-pot, two-step hydrocyanation procedure using potassium hexacyanoferrate(II) as a non-toxic cyanide source [4]. This methodology has been validated across thirteen arylidenemalonate examples, including heteroaryl and alkylidene variants, producing α-cyanobenzylmalonates in high yields with simplified work-up procedures [4]. This documented protocol provides a safer alternative to traditional cyanide-based syntheses and may serve as a differentiating factor in vendor selection when evaluating supply chain sustainability metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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